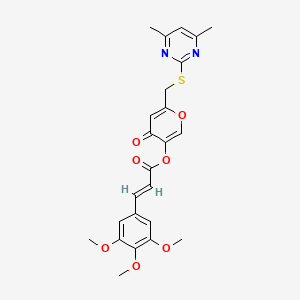

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7S/c1-14-8-15(2)26-24(25-14)34-13-17-11-18(27)21(12-32-17)33-22(28)7-6-16-9-19(29-3)23(31-5)20(10-16)30-4/h6-12H,13H2,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLXAKKHHXFAIB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 484.5 g/mol. Its structural components include a pyrimidine moiety and a pyran derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O7S |

| Molecular Weight | 484.5 g/mol |

| CAS Number | 1321943-09-2 |

Antioxidant Activity

Research indicates that compounds similar to (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate exhibit significant antioxidant properties. These properties are often attributed to the presence of multiple functional groups capable of scavenging free radicals and reducing oxidative stress in biological systems.

Anticancer Properties

Several studies have suggested that compounds containing pyran and pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound was found to be effective against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanism through which (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate exerts its effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Modulation : The compound could alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

- Cardiovascular Research : A study evaluated the effects of similar compounds on cardiovascular health by examining their role as antagonists of the apelin receptor (APJ). The results showed that these compounds could significantly affect cardiovascular homeostasis and energy metabolism .

- Anticancer Studies : In vitro studies demonstrated that related pyran derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Structural Differences :

- Core Structure : Thiazolopyrimidine fused ring system vs. the target compound’s pyran-pyrimidine linkage.

- Substituents : The compared compound has a 2,4,6-trimethoxybenzylidene group, while the target compound features a 3,4,5-trimethoxyphenyl acrylate ester.

- Conformation : The thiazolopyrimidine adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . The pyran ring in the target compound may exhibit different planarity due to the absence of fused rings.

Synthesis : Synthesized via refluxing with chloroacetic acid, sodium acetate, and 2,4,6-trimethoxybenzaldehyde (78% yield) . The target compound’s synthesis likely involves similar esterification and thioether formation steps.

Pharmacological Relevance: Pyrimidine derivatives are known for diverse bioactivities, including kinase inhibition and tubulin binding.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Structural Differences :

- Substituents : A thietan-3-yloxy group replaces the pyran and trimethoxyphenyl groups in the target compound.

- Reactivity : The thioether and ester groups in both compounds may influence hydrolysis rates and metabolic stability .

Synthesis : Prepared via interaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane . This highlights the versatility of pyrimidine cores in accommodating diverse substituents.

Zygocaperoside and Isorhamnetin-3-O-glycoside

Key Structural Differences :

- These flavonoid glycosides lack the pyrimidine and acrylate ester motifs but share methoxy groups.

- Bioactivity : Demonstrated antioxidant and anti-inflammatory properties, contrasting with the target compound’s hypothesized anticancer focus .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Structural Flexibility : Pyrimidine derivatives tolerate varied substituents (e.g., thioethers, benzylidenes), enabling tailored pharmacokinetic profiles .

- Trimethoxyphenyl Role : The 3,4,5-trimethoxy group in the target compound may enhance tubulin binding, akin to combretastatin analogs .

- Conformational Impact : The flattened boat conformation in thiazolopyrimidine derivatives optimizes intermolecular interactions (e.g., C–H···O hydrogen bonds) . The pyran ring’s planarity in the target compound could alter binding modes.

Q & A

Q. What are the optimal synthetic routes for (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous pyrimidine derivatives (e.g., ) suggests multi-step protocols involving:

Thioether formation : Reacting a pyrimidine thiol with a halogenated intermediate (e.g., bromomethyl-pyranone) under basic conditions (e.g., NaH in DMF, 0–5°C) to form the (thio)methyl bridge.

Acrylate coupling : A Mitsunobu or Wittig reaction to introduce the 3-(3,4,5-trimethoxyphenyl)acrylate moiety, ensuring stereochemical control for the E-isomer .

Optimization requires monitoring by HPLC or TLC to adjust reaction time (typically 8–24 hours) and solvent polarity (e.g., THF vs. DCM). Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm, acrylate doublet at δ 6.2–6.5 ppm) and E-stereochemistry (J = 16 Hz for trans coupling) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray crystallography : For absolute configuration determination, as demonstrated for related pyrimidine derivatives (e.g., ) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what structural analogs inform its target selectivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets such as tubulin (due to the trimethoxyphenyl group’s similarity to combretastatin analogs) or kinases (pyrimidine core interactions). Compare results with analogs in (e.g., thieno[2,3-d]pyrimidines showing anticancer activity) .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. ethyl on pyrimidine) with bioactivity data from structurally related compounds in .

Q. What strategies resolve contradictions in reported synthetic yields or biological data for similar compounds?

- Methodological Answer :

- Reaction reproducibility : Test variables like solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst batch (e.g., Pd sources in coupling steps) .

- Bioassay standardization : Compare cytotoxicity data (e.g., IC₅₀ values) using consistent cell lines (e.g., MCF-7 vs. HeLa) and controls (e.g., doxorubicin) to mitigate variability .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodological Answer :

- Hydrolytic stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. The 4-oxo-pyran and ester groups may be susceptible to hydrolysis, requiring prodrug strategies (e.g., tert-butyl ester protection) .

- Metabolic profiling : Use liver microsome assays to identify CYP450-mediated oxidation hotspots (e.g., demethylation of trimethoxyphenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.